2-Chloro-3-cyano-6-methylisonicotinamide
Description
Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern synthetic chemistry. Its unique electronic properties, basicity, and ability to participate in a wide array of chemical transformations make it a "privileged scaffold." nih.gov This means it is a structural framework that appears in numerous biologically active compounds, including a significant number of FDA-approved drugs and natural products like vitamins and alkaloids. nih.gov The presence of the nitrogen atom not only influences the ring's reactivity but also provides a crucial site for hydrogen bonding, which is vital for molecular recognition in biological systems. nih.gov Consequently, pyridine derivatives are extensively used in medicinal chemistry, agrochemicals, and materials science. acs.org
Importance of Halogenated and Nitrile-Functionalized Pyridines
The strategic placement of functional groups on the pyridine scaffold dramatically expands its synthetic utility. Halogenated pyridines, particularly chloropyridines, are highly valuable intermediates. The chlorine atom acts as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of other functional groups. google.com This reactivity makes chloropyridines essential building blocks for constructing more complex molecular architectures.
Similarly, the nitrile (cyano) group (–C≡N) is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. nih.gov This feature is exploited in various synthetic methodologies, including facilitating novel radical-radical coupling reactions. nih.gov Cyanopyridines are also versatile precursors that can be hydrolyzed to carboxylic acids or reduced to amines, further enhancing their role as key synthetic intermediates in the creation of diverse chemical entities, including anticancer agents. nih.govmdpi.comnih.gov
Overview of Isonicotinamide (B137802) Derivatives and their Synthetic Relevance
Isonicotinamide is the common name for pyridine-4-carboxamide, a pyridine derivative with an amide group at the 4-position. This specific arrangement is of considerable interest in medicinal and materials chemistry. The amide group is a key structural feature that can participate in hydrogen bonding, allowing isonicotinamide derivatives to form predictable supramolecular assemblies and coordinate with metal ions. tandfonline.com Pyridine carboxamides, in general, are recognized for their broad range of biological activities and are core components of several fungicides and other therapeutic agents. nih.govresearchgate.net Their ability to act as both hydrogen bond donors and acceptors makes them valuable for designing molecules that can effectively interact with biological targets.
Structural and Chemical Context of 2-Chloro-3-cyano-6-methylisonicotinamide
The compound this compound represents a highly functionalized pyridine core, where the interplay of its various substituents creates a unique chemical entity with significant potential in organic synthesis. While specific research on this exact molecule is limited, its reactivity and properties can be inferred from the well-understood roles of its individual functional groups.
The structure is characterized by a pyridine ring substituted with four different groups:
A chloro group at the 2-position.
A cyano (nitrile) group at the 3-position.
A carboxamide group at the 4-position (defining it as an isonicotinamide).
A methyl group at the 6-position.
The pyridine ring is rendered significantly electron-deficient by the combined electron-withdrawing effects of the nitrogen heteroatom, the 2-chloro group, the 3-cyano group, and the 4-carboxamide group. This electronic deficiency activates the ring towards nucleophilic attack, particularly at the positions bearing the chloro substituent. The methyl group at the 6-position, being electron-donating, provides a slight counter-balance to this effect and can influence the regioselectivity of certain reactions. This dense arrangement of functional groups offers multiple reaction sites, making the molecule a versatile platform for creating a library of complex derivative compounds. A related precursor, 2-chloro-3-cyano-6-methylpyridine, is a known chemical intermediate, suggesting a synthetic pathway to the title compound. google.comnih.govfishersci.fi
Table 1: Physicochemical Properties of this compound (Note: Data for this specific, highly substituted compound is not widely available in public databases. Properties are estimated based on its constituent functional groups and related structures.)
| Property | Value |
| Molecular Formula | C₈H₆ClN₃O |
| Molecular Weight | 195.61 g/mol |
| Appearance | Expected to be a crystalline solid |
| Key Functional Groups | Pyridine, Chloro, Cyano, Amide, Methyl |
| Reactivity Centers | Electrophilic carbon at C2 (bearing Cl), nucleophilic nitrogen of the amide, acidic protons of the amide |
Research Landscape and Gaps in the Study of Highly Substituted Isonicotinamides
The synthesis of polysubstituted pyridines, especially those with a specific and dense arrangement of functional groups like this compound, remains a significant challenge in organic chemistry. acs.orgmdpi.com While numerous methods exist for synthesizing simpler pyridine derivatives, many of these strategies lack the required regioselectivity and functional group tolerance to produce highly complex targets efficiently. acs.org
Current research focuses on developing novel synthetic routes, such as multicomponent reactions and advanced cycloaddition strategies, to overcome these limitations. researchgate.netrsc.org However, there is a noticeable gap in the literature concerning the synthesis and application of isonicotinamides bearing multiple, electronically distinct substituents. The development of robust synthetic pathways to access molecules like this compound would open new avenues for discovery in medicinal chemistry and materials science, providing access to novel scaffolds with precisely tuned electronic and steric properties. Further investigation into the reactivity of such highly functionalized pyridines is needed to fully unlock their synthetic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-chloro-3-cyano-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c1-4-2-5(8(11)13)6(3-10)7(9)12-4/h2H,1H3,(H2,11,13) |
InChI Key |
SLGIHUNANMKSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Chloro 3 Cyano 6 Methylisonicotinamide
Reactivity of the Chloro Substituent
The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic substitution. Its reactivity is a focal point for introducing molecular diversity.
Nucleophilic Displacement Reactions
The 2-chloro group is a good leaving group and can be displaced by a variety of nucleophiles. This is a common strategy for the functionalization of chloropyridines. While specific studies on 2-Chloro-3-cyano-6-methylisonicotinamide are not documented, reactions on analogous compounds such as 2-chloro-3-cyanopyridines suggest that it would readily react with nucleophiles like amines, alcohols, and thiols. google.comgoogle.com
For instance, the reaction with primary or secondary amines would be expected to yield the corresponding 2-amino-3-cyano-6-methylisonicotinamide derivatives. The reaction conditions would typically involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl formed.
Table 1: Predicted Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | Aniline | 2-(Phenylamino)-3-cyano-6-methylisonicotinamide |
| Alkoxide | Sodium Methoxide | 3-Cyano-2-methoxy-6-methylisonicotinamide |
Cross-Coupling Reactions at the Halogenated Position
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 2-position makes the compound a suitable substrate for such transformations, including well-known reactions like Suzuki, Stille, and Sonogashira couplings. researchgate.net
A Suzuki-Miyaura coupling, for example, would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 2-position, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Transformations of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis to Carboxylic Acid and Carboxamide (Isonicotinamide)
The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a carboxamide, while complete hydrolysis leads to a carboxylic acid. In the case of this compound, hydrolysis of the cyano group would be a significant transformation.
Under controlled acidic or basic conditions, the cyano group could be selectively hydrolyzed to a carboxamide, yielding 2-chloro-6-methylpyridine-3,4-dicarboxamide. More vigorous conditions would lead to the hydrolysis of both the cyano group and the existing carboxamide at the 4-position, ultimately forming 2-chloro-6-methylpyridine-3,4-dicarboxylic acid. The selective hydrolysis of cyanopyridines to their corresponding amides or carboxylic acids is a well-established process. google.com
Reduction Reactions
The cyano group can be reduced to a primary amine or an aldehyde. Reduction to an aminomethyl group is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would convert this compound into 3-(aminomethyl)-2-chloro-6-methylisonicotinamide, a compound with a new primary amine functionality that could be used for further derivatization.
Nitrile Cyclization Reactions
The cyano group, in conjunction with adjacent functional groups, can participate in cyclization reactions to form heterocyclic rings. While there are no specific adjacent groups on this compound that would facilitate simple intramolecular cyclization, it could act as a precursor in intermolecular reactions. For example, reactions of 2-amino-3-cyanopyridines (which could be formed via nucleophilic substitution of the chloro group) with various reagents can lead to the formation of fused pyrimidine (B1678525) ring systems. researchgate.net
Reactivity of the Amide Functionality
The amide group in this compound is a key site for chemical modification, enabling the introduction of various substituents and further functionalization.
While the amide nitrogen is generally less nucleophilic than an amine, it can undergo N-alkylation under specific conditions. This typically requires the use of a strong base to deprotonate the amide, forming an amidate anion, which then reacts with an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred.
N-acylation of the amide can be achieved by reaction with acylating agents such as acid chlorides or anhydrides. These reactions often require a base to neutralize the acidic byproduct. For instance, reaction with an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield an N-acyl derivative.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Amides
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) 3. Anhydrous Solvent (e.g., DMF, THF) | N-Alkyl Isonicotinamide (B137802) |
| N-Acylation | 1. Acylating Agent (e.g., RCOCl, (RCO)₂O) 2. Base (e.g., Triethylamine) 3. Aprotic Solvent | N-Acyl Isonicotinamide |
Dehydration to Nitrile
The primary amide functionality of this compound can be dehydrated to the corresponding nitrile, yielding 2-chloro-3,4-dicyano-6-methylpyridine. This transformation is typically accomplished using strong dehydrating agents. researchgate.netorgoreview.com Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.comcommonorganicchemistry.com The reaction mechanism generally involves the conversion of the amide oxygen into a good leaving group, followed by elimination to form the nitrile. chemistrysteps.com For example, when using phosphorus oxychloride, the amide oxygen attacks the phosphorus atom, and after a series of steps, a dichlorophosphate (B8581778) ester intermediate is formed, which then eliminates to give the nitrile. chemistrysteps.com
Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Formula | Conditions |
| Phosphorus Pentoxide | P₂O₅ | Heating |
| Phosphorus Oxychloride | POCl₃ | Heating, often with a base |
| Thionyl Chloride | SOCl₂ | Heating |
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a ligand.
The pyridine nitrogen in this compound can undergo quaternization upon reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction leads to the formation of a pyridinium (B92312) salt, where the nitrogen atom becomes positively charged. The rate of quaternization can be influenced by the electronic effects of the substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the chloro and cyano groups, is expected to decrease the nucleophilicity of the pyridine nitrogen, thus requiring more forcing conditions for the reaction to proceed. Microwave-assisted methods have been shown to accelerate the quaternization of various pyridine derivatives.
The pyridine nitrogen and the cyano group of this compound present potential coordination sites for metal ions. The pyridine nitrogen can act as a σ-donor, forming coordination complexes with a wide range of transition metals. The cyano group can also coordinate to a metal center, either through the nitrogen lone pair or via π-backbonding interactions.
Theoretically, this molecule could act as a monodentate ligand, coordinating through either the pyridine nitrogen or the cyano nitrogen. It could also potentially act as a bridging ligand, coordinating to two different metal centers. The actual coordination mode would depend on various factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The presence of the chloro and methyl groups would also influence the steric and electronic properties of the resulting metal complexes.
Role of this compound as a Versatile Synthetic Intermediate
This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of follow-up reactions. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations, coupled with the reactivity of the amide and the pyridine nitrogen, make this compound a versatile precursor for the synthesis of a wide range of substituted pyridines and fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Building Block for Fused Heterocyclic Systems
While specific examples involving this compound are not documented, the broader class of 2-chloro-3-cyanopyridine (B134404) derivatives serves as a versatile starting material for the synthesis of fused heterocyclic systems. The general strategy involves the reaction of the 2-chloro-3-cyanopyridine core with bifunctional nucleophiles. This typically proceeds via an initial nucleophilic substitution of the C2-chloro group, followed by an intramolecular cyclization involving the cyano group.
For instance, a related compound, 2-chloro-3-cyano-4-methylamino-5-nitropyridine, has been utilized as a key intermediate in the synthesis of various fused heterocycles. researchgate.net This includes the preparation of dipyrido[1,2-a:3,2-e]pyrimidine and thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net The synthetic pathway often involves the reaction of the chloro-substituted pyridine with an appropriate amine or thiol-containing reactant, leading to the construction of a new fused ring system.
A general representation of such a reaction is provided in the table below, illustrating the potential of 2-chloro-3-cyanopyridine scaffolds in the synthesis of fused heterocycles.
| Reactant 1 | Reactant 2 | Conditions | Product (Fused Heterocycle) |
| 2-Chloro-3-cyanopyridine derivative | Dinucleophile (e.g., amino-thiol, diamine) | Base, Solvent, Heat | Fused bicyclic or tricyclic system |
This table represents a generalized reaction scheme based on the reactivity of related compounds, as specific data for this compound is not available.
Precursor for Advanced Organic Scaffolds
The reactivity of the chloro and cyano functionalities in 2-chloro-3-cyanopyridine derivatives makes them valuable precursors for more complex and advanced organic scaffolds. The sequential or one-pot modification of these groups allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.
The conversion of the cyano group into other functional groups is a key strategy in elaborating the pyridine scaffold. For example, hydrolysis of the nitrile can yield a carboxylic acid or an amide, which can then be used in further coupling reactions to build larger molecules.
The following table summarizes potential transformations of the functional groups present in a 2-chloro-3-cyanopyridine framework, which are foundational for creating advanced organic scaffolds.
| Starting Material Functional Group | Reagent/Condition | Transformed Functional Group | Potential Subsequent Reactions |
| Chloro | Nucleophile (e.g., R-NH2, R-OH, R-SH) | Amine, Ether, Thioether | Cross-coupling, further substitution |
| Cyano | H3O+, Heat | Carboxylic Acid | Amide coupling, Esterification |
| Cyano | H2O2, Base | Amide | Hofmann rearrangement, Dehydration |
| Cyano | Reducing agent (e.g., LiAlH4) | Aminomethyl | Acylation, Alkylation |
This table illustrates potential synthetic pathways based on the known reactivity of the functional groups, as specific examples for this compound are not detailed in the literature.
Derivatization Strategies and Analogue Synthesis of 2 Chloro 3 Cyano 6 Methylisonicotinamide
Modifications at the Methyl Group
The methyl group at the C6 position, while generally less reactive than other functional groups on the ring, can be a target for various transformations. Its reactivity is influenced by the electron-deficient nature of the pyridine (B92270) ring.
Oxidation: The methyl group can be oxidized to afford a carboxylic acid, hydroxymethyl, or aldehyde functionality. This transformation typically requires strong oxidizing agents. The resulting carboxylic acid can then serve as a handle for further modifications, such as esterification or amidation.
Halogenation: Free-radical halogenation can introduce one or more halogen atoms to the methyl group, forming halomethyl, dihalomethyl, or trihalomethyl derivatives. These halogenated intermediates are versatile synthons for subsequent nucleophilic substitution reactions.
Condensation Reactions: The protons on the methyl group exhibit some acidity, which can be exploited in condensation reactions. In the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then react with various electrophiles, such as aldehydes or ketones, in aldol-type condensations to extend the carbon chain.
Synthesis of Ring-Substituted Pyridine Analogues
The synthesis of analogues with different substituents on the pyridine ring can be achieved through various strategies, most notably by leveraging the reactivity of the C2-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent ring nitrogen and the cyano group. uoanbar.edu.iqyoutube.com This position is readily attacked by a wide range of nucleophiles. Common nucleophiles include:
Amines: Reaction with primary or secondary amines can displace the chloride to yield 2-amino-pyridine derivatives.
Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) can be used to introduce ether and thioether linkages, respectively.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be reduced to an amine or used in cycloaddition reactions.
The general mechanism for SNAr involves the formation of a negatively charged Meisenheimer complex as an intermediate. researchgate.net The rate of this reaction is highly dependent on the electron-withdrawing strength of the substituents on the ring. researchgate.net
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-nitrogen bonds at the C2 position. These reactions typically involve a palladium or other transition metal catalyst and allow for the introduction of aryl, vinyl, alkyl, or new amino groups, providing a powerful tool for generating diverse analogues.
De Novo Ring Synthesis: While derivatization of the existing scaffold is common, building the substituted pyridine ring from acyclic precursors is an alternative approach. Methods like the Hantzsch pyridine synthesis or other condensation strategies can be adapted to construct highly functionalized pyridine rings, although this may require multi-step sequences to assemble the required precursors.
Structure-Reactivity Relationships in Chemical Conversions (excluding biological activity)
The reactivity of 2-Chloro-3-cyano-6-methylisonicotinamide is a complex interplay of the electronic and steric properties of its substituents. These factors govern reaction rates, yields, and the regioselectivity of chemical transformations.
The kinetics of reactions involving the pyridine ring are heavily influenced by the electronic nature of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the ring system compared to benzene (B151609). pearson.com This effect is amplified by the strongly electron-withdrawing chloro and cyano groups.
The cumulative electron-withdrawing effect of the substituents deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. uoanbar.edu.iqiust.ac.ir In SNAr reactions at the C2 position, the rate is enhanced by substituents that stabilize the negative charge of the intermediate Meisenheimer complex. The cyano group at C3 is particularly effective in this role through its strong -I (inductive) and -M (mesomeric) effects. Conversely, the methyl group at C6 has a weak electron-donating effect (+I), which slightly counteracts the deactivation of the ring.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of these groups on a reaction center.
| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |
|---|---|---|---|---|
| -Cl | 2 | +0.47 | -0.24 | +0.23 |
| -CN | 3 | +0.56 | +0.10 | +0.66 |
| -CONH2 | 4 | +0.16 | +0.20 | +0.36 |
| -CH3 | 6 | -0.04 | -0.13 | -0.17 |
Data are generalized values for benzene rings and serve to illustrate the relative electronic effects.
Steric hindrance plays a critical role in determining the feasibility and outcome of reactions. The substituents flanking a reaction site can impede the approach of a reagent, thereby lowering reaction rates and yields. rsc.orgnih.gov
Reactions at the Ring: In the case of this compound, the C2 position is flanked by the ring nitrogen and the C3-cyano group. The C6 position is occupied by a methyl group. Nucleophilic attack at C2 is generally favored electronically, but very bulky nucleophiles may experience steric repulsion from the adjacent cyano group. Similarly, any potential reaction at the C5 position would be sterically hindered by the adjacent C4-amide and C6-methyl groups. This steric crowding can influence regioselectivity, especially in reactions where multiple sites are electronically viable. mdpi.com
Reactions at the Substituents: The reactivity of the isonicotinamide (B137802) group at C4 could be influenced by the flanking C3-cyano and C5-H (with the C6-methyl nearby). For instance, reactions requiring the approach of a bulky reagent to the amide nitrogen or carbonyl oxygen may be slowed by the neighboring groups. Likewise, the approach of reagents to the C6-methyl group is hindered by the adjacent ring nitrogen and the C5-H.
| Position | Adjacent Groups | Expected Steric Hindrance | Potential Impact on Reactivity |
|---|---|---|---|
| C2 (-Cl) | N1, C3 (-CN) | Moderate | May lower yields with bulky nucleophiles in SNAr. |
| C4 (-CONH2) | C3 (-CN), C5 (-H) | Low to Moderate | Reactions at the amide may be slowed by bulky reagents. |
| C5 (-H) | C4 (-CONH2), C6 (-CH3) | Moderate | Substitution at this position (e.g., lithiation) would be sterically hindered. |
| C6 (-CH3) | N1, C5 (-H) | Moderate | Hindrance may affect reactions involving the methyl group, such as deprotonation. |
Supramolecular Chemistry and Solid State Studies of 2 Chloro 3 Cyano 6 Methylisonicotinamide Analogues
Investigation of Non-Covalent Interactions
Non-covalent interactions are the primary driving forces in the self-assembly of molecules to form ordered crystalline structures. wikipedia.org In the case of 2-chloro-3-cyano-6-methylisonicotinamide analogues, the presence of multiple functional groups—amide, cyano, chloro, and the pyridine (B92270) ring—allows for a diverse range of such interactions.
Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, playing a pivotal role in determining the crystal packing of amide-containing molecules. khanacademy.org In analogues such as nicotinamide (B372718) and isonicotinamide (B137802), the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This often leads to the formation of robust supramolecular synthons, like the well-known amide-amide catemer or dimer motifs. nih.gov
The presence of a cyano group introduces a competing hydrogen bond acceptor. Studies on cyanopyridine derivatives have shown that the pyridine nitrogen is generally a better hydrogen bond acceptor than the cyano nitrogen. ul.ieacs.org However, the relative basicity of these sites can be modulated by other substituents on the ring. In the solid state, these competing interactions can lead to complex hydrogen-bonded networks. For instance, in the cocrystals of 4-cyanopyridine, O-H···N(pyridine) interactions are favored over O-H···N(cyano) interactions. ul.ieacs.org In 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, a complex chain of edge-fused rings is formed through a combination of N-H···O, O-H···O, and O-H···N hydrogen bonds. nih.gov
| Compound/Analogue | Hydrogen Bond Donor(s) | Hydrogen Bond Acceptor(s) | Observed Motif/Network |
| Nicotinamide | N-H (amide) | C=O (amide), N (pyridine) | Amide-amide dimers and catemers |
| Isonicotinamide | N-H (amide) | C=O (amide), N (pyridine) | Amide-amide dimers and catemers |
| 4-Cyanopyridine (in cocrystals) | Co-former (e.g., O-H) | N (pyridine), N (cyano) | Predominantly O-H···N(pyridine) synthons |
| 2-chloro-N-(nitrophenyl)nicotinamides | N-H (amide), C-H | O (nitro), N (pyridine), O (amide) | Chains of edge-fused rings |
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov The chloro substituent on the pyridine ring of this compound analogues can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen, nitrogen, or even π-systems. mdpi.com
The strength of halogen bonds increases in the order Cl < Br < I. nih.gov While chlorine is the weakest of the common halogen bond donors, these interactions can still play a significant role in directing crystal packing, often in concert with other non-covalent forces. In the crystal structures of related chloropyridine derivatives, C–Cl···N and C–Cl···O interactions are frequently observed. Studies on sulphonamide co-crystals with halogen bond donors have revealed a preference for X···π interactions over X···O/N bonds in some cases, highlighting the subtle balance of forces that dictates supramolecular assembly. mdpi.com The directionality of halogen bonds makes them a valuable tool in crystal engineering for the design of novel solid-state architectures. nih.govnih.gov
| Halogen Bond Donor | Halogen Bond Acceptor | Typical Interaction Geometry |
| C-Cl | N (pyridine, cyano) | Linear to near-linear (C-Cl···N angle ≈ 165°) |
| C-Cl | O (amide, nitro) | Linear to near-linear (C-Cl···O angle ≈ 165°) |
| C-Cl | π-system (pyridine ring) | Variable, often with the Cl atom directed towards the centroid of the ring |
The aromatic pyridine ring in this compound analogues facilitates π-stacking interactions, which are crucial for the stabilization of many crystal structures. rsc.org These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. libretexts.org The geometry of these interactions can be face-to-face (sandwich) or, more commonly, offset (parallel-displaced).
The electronic nature of the pyridine ring, being electron-deficient, influences the nature of these interactions. Stacking between electron-deficient pyridine rings and electron-rich aromatic systems can be particularly favorable. wikipedia.org The position of substituents on the ring also has a profound influence on the strength of π-stacking. For example, studies have shown that the relative position of a methyl group on an aromatic ring can significantly alter the interaction energy. nih.gov In the crystal packing of cyanopyridines, π-stacking motifs are a dominant feature, often with the cyano substituent of one molecule positioned over the aromatic ring of an adjacent molecule. d-nb.info
| Analogue System | Type of Stacking | Centroid-to-Centroid Distance (Å) |
| 2-Cyanopyridine | Offset face-to-face | ~3.5 - 4.0 |
| 4-Cyanopyridine | Offset face-to-face | ~3.6 - 4.2 |
| Substituted Pyridinium (B92312) Salts | Parallel-displaced | ~3.4 - 3.8 |
Crystal Engineering Strategies for Cocrystal and Salt Formation
Crystal engineering utilizes the understanding of non-covalent interactions to design and synthesize crystalline solids with desired properties. nih.gov For analogues of this compound, particularly those containing the isonicotinamide moiety, cocrystallization is a widely explored strategy. nih.govmdpi.com Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. nih.govnih.gov
Isonicotinamide is a versatile building block for cocrystal synthesis due to its ability to form robust hydrogen-bonded synthons via its amide group and pyridine nitrogen. nih.govresearchgate.net It has been successfully co-crystallized with a variety of molecules, including carboxylic acids and other active pharmaceutical ingredients. nih.govnih.gov The formation of a cocrystal versus a salt with a carboxylic acid can often be predicted using the ΔpKa rule, which considers the difference in acidity between the protonated base (pyridine) and the carboxylic acid. d-nb.info These strategies allow for the tuning of physical properties like solubility and dissolution rate without altering the chemical structure of the primary molecule. rsc.orgnih.gov
Polymorphism and Solid-State Phase Transitions
Polymorphism is the ability of a compound to exist in more than one crystalline form. wikipedia.org Different polymorphs of the same compound can have distinct physical and chemical properties. The study of polymorphism is critical, particularly in the pharmaceutical industry, as an unexpected polymorphic transition can affect a drug's performance and is subject to regulatory scrutiny.
Nicotinamide and isonicotinamide are known to be highly polymorphic. nsf.gov Nicotinamide, for instance, has at least eight known polymorphic forms when crystallized from the melt. nsf.gov The formation of a particular polymorph can be influenced by various factors, including the solvent of crystallization, temperature, and the rate of cooling. nsf.gov
Solid-state phase transitions, where one polymorph converts to another without passing through a liquid or gas phase, are also an important consideration. ttu.edu These transitions can be either enantiotropic (reversible) or monotropic (irreversible). For example, the nicotinamide-pimelic acid cocrystal system exhibits an enantiotropic polymorphic transition between two forms. ttu.edu The kinetics and mechanism of these transitions can be studied using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). ttu.edu Understanding the relative stability of polymorphs and the conditions under which they interconvert is essential for ensuring the consistency and quality of a crystalline solid.
Synthetic Utility and Potential Applications in Material and Chemical Science
Precursor in the Synthesis of Pharmaceutical Intermediates
The 2-chloro-3-cyanopyridine (B134404) framework is a recognized building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. chemimpex.com The presence of both a chloro and a cyano group enhances its reactivity, allowing for diverse chemical modifications necessary for constructing complex drug molecules. chemimpex.com Its structural analogue, 2-chloro-3-cyanopyridine, serves as a crucial raw material for synthesizing numerous high-performance drugs, including the anti-AIDS medication Nevirapine and the antidepressant Mirtazapine. google.com
Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, found in a wide array of approved drugs. nih.govnih.gov Compounds based on the 2-chloro-3-cyano-6-methylpyridine structure are key intermediates in the development of novel pharmaceuticals, particularly in the creation of anti-inflammatory and anti-cancer agents. chemimpex.com The ability of this compound to act as a building block allows for the efficient production of molecules with specific biological activities. Furthermore, related structures like 2-chloro-3-amino-6-methylpyridine are utilized in designing therapeutic agents targeting neurological disorders. chemimpex.com The cyanopyridine moiety is considered a critical intermediate in the synthesis of biologically active compounds. researchgate.net
Intermediate in Agrochemical Synthesis
The utility of 2-chloro-3-cyano-6-methylisonicotinamide's core structure extends to the agrochemical industry. The precursor, 2-chloro-3-cyano-6-methylpyridine, is employed in the formulation of agricultural chemicals, including pesticides and herbicides, to aid in crop protection. chemimpex.comchemimpex.com The reactivity of the chloro and cyano functional groups facilitates the creation of derivatives that can effectively target specific pests or plant diseases. chemimpex.com For instance, the related intermediate 2-chloro-3-cyanopyridine is a starting material for pesticides such as sulfuron-methyl and diflufenican. google.com This highlights the importance of this class of compounds in developing solutions for pest management and improving crop yields. chemimpex.com
Role in the Development of New Organic Materials
Substituted pyridines, including structures related to this compound, have applications in materials science. The precursor 2-chloro-3-cyano-6-methylpyridine is noted for its involvement in the production of advanced materials like polymers and coatings, which can offer improved durability. chemimpex.com Similarly, the related compound 2-chloro-3-cyano-4,6-dimethylpyridine can be integrated into polymer structures to impart special properties such as enhanced stability and corrosion resistance. pipzine-chem.com
Furthermore, pyridine-carbonitrile derivatives are explored for their potential in advanced functional materials. For example, novel carbazole-pyridine-carbonitrile derivatives have been designed as highly efficient blue thermally activated delayed fluorescence (TADF) emitters for use in Organic Light-Emitting Diodes (OLEDs). acs.org These applications demonstrate the potential of the pyridine-carbonitrile scaffold in creating new organic materials with desirable electronic and physical properties.
Applications in Catalysis or Ligand Design
The molecular structure of this compound contains features that make it a candidate for applications in catalysis and ligand design. The nitrogen atom within the pyridine ring and the nitrogen of the cyano group possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyridine-based structures are widely used as ligands in organometallic chemistry and catalysis. ncert.nic.in While specific research on this compound as a catalyst or ligand is not extensively documented, its functional groups suggest a theoretical potential for forming stable complexes with transition metals, which could be explored for catalytic applications.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic routes is paramount for enabling the widespread investigation of 2-Chloro-3-cyano-6-methylisonicotinamide. Current methodologies for analogous compounds often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and modest yields. Future research should prioritize the development of more sustainable and economically viable synthetic strategies.
Key areas of focus could include:
Greener Synthesis: Exploring the use of environmentally benign solvents, catalysts, and reagents to minimize waste and environmental impact.
One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of the target molecule in a single step, thereby improving efficiency and reducing purification efforts.
Catalytic Approaches: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, to achieve higher selectivity and yields under milder reaction conditions.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established for related compounds | Lower overall yield, more waste, harsh conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, specialized equipment required |
| Flow Chemistry | Enhanced safety, precise control, easy scaling | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability |
Exploration of Undiscovered Chemical Transformations
The unique arrangement of functional groups in this compound—a chloro group, a cyano group, a methyl group, and an isonicotinamide (B137802) moiety on a pyridine (B92270) ring—offers a versatile platform for a wide array of chemical transformations. Future research should systematically explore the reactivity of this compound to unlock its full synthetic potential.
Potential areas for investigation include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the cyano and isonicotinamide groups should activate the chloro substituent for displacement by various nucleophiles (e.g., amines, thiols, alkoxides), providing access to a diverse library of derivatives.
Cross-Coupling Reactions: The chloro group can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents.
Modifications of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, further expanding the chemical space accessible from this starting material.
Reactions of the Isonicotinamide Moiety: The amide functionality can undergo various transformations, including hydrolysis, reduction, and dehydration, offering further avenues for derivatization.
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry can provide invaluable insights into the electronic structure, reactivity, and potential applications of this compound, guiding experimental efforts and accelerating the discovery process.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: To predict molecular geometry, electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), and spectroscopic signatures (e.g., NMR, IR).
Reaction Mechanism Elucidation: To model the transition states and intermediates of various chemical reactions, providing a deeper understanding of the underlying reaction mechanisms and helping to optimize reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of this compound and its derivatives with their potential biological or material properties.
The following table outlines key molecular descriptors that can be calculated and their potential implications:
| Calculated Property | Significance |
| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and electronic transitions |
| Electron Density Distribution | Predicts sites for electrophilic and nucleophilic attack |
| Dipole Moment | Influences solubility and intermolecular interactions |
| Bond Dissociation Energies | Predicts the likelihood of specific bond cleavages |
Integration into Complex Polyheterocyclic Systems
The structural framework of this compound makes it an ideal building block for the synthesis of more complex polyheterocyclic systems. These larger, more intricate structures are often associated with unique photophysical, electronic, and biological properties.
Future research in this area could involve:
Annulation Reactions: Utilizing the existing functional groups to construct fused ring systems, leading to novel classes of heterocyclic compounds.
Synthesis of Macrocycles: Employing the reactive sites of the molecule for the construction of macrocyclic structures with potential applications in host-guest chemistry and molecular recognition.
Dendrimer and Polymer Synthesis: Using this compound as a monomer or branching unit for the synthesis of novel polymers and dendrimers with tailored properties.
Expanding Applications in Materials Science and Industrial Chemistry
While the primary applications of similar pyridine derivatives have been in pharmaceuticals and agrochemicals, the unique combination of functional groups in this compound suggests potential applications in materials science and industrial chemistry.
Promising areas for future exploration include:
Organic Electronics: The pyridine ring, a key component of many organic electronic materials, suggests that derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the isonicotinamide moiety can act as ligands for metal ions, enabling the formation of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Functional Dyes and Pigments: The extended π-system and the presence of polar functional groups could allow for the development of novel dyes and pigments with specific absorption and emission properties.
The exploration of these future research directions will be crucial in unlocking the full scientific and technological potential of this compound.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-3-cyano-6-methylisonicotinamide, and how can intermediates be validated?
Methodological Answer:
- Synthetic Pathways : Begin with a substituted pyridine scaffold (e.g., 6-methylisonicotinic acid derivatives). Introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. Chlorination can be achieved using POCl₃ or other chlorinating agents under controlled conditions .
- Intermediate Validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm intermediate structures. Cross-reference spectral data with PubChem entries (e.g., CID 45789849 for analogous pyridine-carboxylic acids) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : X-ray crystallography for absolute configuration determination. Compare computed vs. experimental infrared (IR) spectra to validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Reference retention indices from analogous compounds (e.g., methyl 6-bromo-2-chloronicotinate, CID 46736854) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Protocols : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS and track byproducts (e.g., hydrolysis of the cyano group to amide).
- Surface Interactions : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on laboratory surfaces, referencing methodologies from indoor surface chemistry studies .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Variable Selection : Apply a 2³ factorial design to test temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions using ANOVA .
- Reactor Considerations : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) simulations, as outlined in chemical engineering design principles .
Q. What computational tools predict the reactivity of this compound in complex reaction environments?
Methodological Answer:
- Reactivity Modeling : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites. Compare with similar compounds (e.g., 2-Chloro-3-fluoroisonicotinaldehyde hydrate, InChIKey: DPJVVYGSWSBFPB) to infer reaction pathways .
- AI-Driven Synthesis : Utilize retrosynthesis algorithms (e.g., Template_relevance Reaxys) to propose novel routes, leveraging databases of >10⁶ reactions for predictive accuracy .
Q. What strategies mitigate contradictions in biological activity data for this compound?
Methodological Answer:
- Data Harmonization : Normalize bioactivity assays using standardized protocols (e.g., OECD Guidelines). Cross-validate cytotoxicity data across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Metabolite Profiling : Identify active metabolites via LC-QTOF-MS and correlate with in vitro/in vivo discrepancies. Reference EFSA-reviewed methodologies for systemic pesticide metabolites (e.g., 6-CNA derivatives) .
Q. How can AI enhance the scalability of this compound synthesis?
Methodological Answer:
- Process Automation : Integrate AI with COMSOL Multiphysics for real-time reaction monitoring and parameter adjustment (e.g., pH, flow rates). Implement machine learning to predict batch failures .
- Separation Optimization : Train neural networks on membrane technology datasets (e.g., RDF2050104) to improve yield in purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
